N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
This compound belongs to the class of rhodanine-based thiazolidinone derivatives, characterized by a 1,3-thiazolidin-4-one core substituted with a sulfanylidene group at position 2 and a benzylidene moiety at position 3. The Z-configuration of the benzylidene double bond (5Z) is critical for maintaining structural rigidity and influencing biological activity . Such compounds are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to the reactive thiazolidinone scaffold .
Properties
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-19-10-6-5-9-18(19)15-20-22(28)25(23(30)31-20)12-11-21(27)24(13-14-26)16-17-7-3-2-4-8-17/h2-10,15,26H,11-14,16H2,1H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDMNISCRZPME-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of cancer therapy and metabolic disorders. The following sections detail its effects in various biological assays.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
Mechanism of Action :
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including those associated with breast and prostate cancers.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Studies :
A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were recorded at approximately 15 µM for HT29 and 20 µM for DU145 cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | 15 | Apoptosis induction |
| DU145 | 20 | Cell cycle arrest |
Antidiabetic Properties
In addition to its anticancer activity, preliminary research suggests potential antidiabetic effects. The compound has been evaluated for its ability to enhance insulin sensitivity and reduce blood glucose levels in animal models.
Research Findings :
- Glucose Uptake Enhancement : Studies indicate that the compound increases glucose uptake in muscle cells through activation of the AMPK pathway.
- Reduction in Inflammation : It also exhibits anti-inflammatory properties that may contribute to improved insulin sensitivity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
Key Parameters :
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues with a preference for lipid-rich environments.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Electronic Effects : The 2-methoxyphenyl group in the target compound provides electron-donating effects compared to electron-withdrawing substituents (e.g., thiophene in ), influencing charge distribution and reactivity .
- Solubility : The N-(2-hydroxyethyl) group enhances aqueous solubility relative to purely aromatic N-substituents (e.g., N-phenyl in ) .
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl group increases logP compared to hydroxylated analogs () but reduces it relative to thiophene derivatives () .
- Thermal Stability: X-ray studies (e.g., ) confirm that planar benzylidene-thiazolidinone cores enhance thermal stability via conjugated π-systems .
- Crystallography : Software like SHELX () and WinGX () are critical for resolving Z/E configurations and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
